1-(2-Methyl-1H-imidazol-4-yl)piperidine
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Overview
Description
1-(2-Methyl-1H-imidazol-4-yl)piperidine is a heterocyclic compound that features both an imidazole and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1H-imidazol-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylimidazole with piperidine under controlled conditions. The reaction may require catalysts and specific temperature settings to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-1H-imidazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, depending on the reagents used.
Substitution: Both the imidazole and piperidine rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reagents and nucleophiles are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-(2-Methyl-1H-imidazol-4-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1H-imidazol-4-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and other biochemical pathways. The piperidine ring may interact with receptors and enzymes, modulating their functions and leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Methyl-1H-imidazol-1-yl)methyl-4-piperidinol
- 2-(2-Methyl-1H-imidazol-1-yl)ethylpiperidine
- 1-(4-Methyl-1H-imidazol-2-yl)ethylamine
Uniqueness: 1-(2-Methyl-1H-imidazol-4-yl)piperidine stands out due to its specific structural configuration, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(2-methyl-1H-imidazol-5-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-8-10-7-9(11-8)12-5-3-2-4-6-12/h7H,2-6H2,1H3,(H,10,11) |
InChI Key |
QUKWWZRINNLYQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)N2CCCCC2 |
Origin of Product |
United States |
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